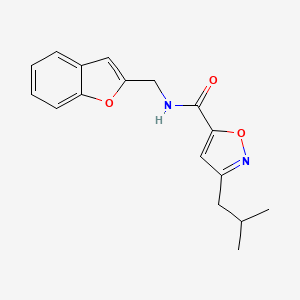

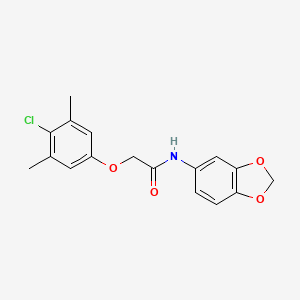

![molecular formula C17H20N2O5S2 B5577675 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to this compound involves various chemical strategies, including visible light-promoted reactions and Pummerer-type cyclization. For instance, Xu Liu et al. (2016) described the visible light-promoted synthesis of heterocyclic derivatives via a tandem radical cyclization and sulfonylation reaction, showcasing the versatility of such methods in constructing complex molecular architectures (Xu Liu et al., 2016). Similarly, T. Saitoh et al. (2001) achieved the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization, highlighting the efficiency of cyclization reactions in synthesizing isoquinoline derivatives (T. Saitoh et al., 2001).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives exhibits intriguing features such as specific spatial conformations and interactions. A. J. Bortoluzzi et al. (2011) detailed the U-shaped spatial conformation of a related compound, facilitated by the presence of a methylene group that allows for intermolecular interactions, demonstrating the complex molecular geometries achievable within this chemical family (A. J. Bortoluzzi et al., 2011).

Chemical Reactions and Properties

Isoquinoline derivatives are amenable to various chemical reactions, including cyclization and sulfonylation, to generate novel compounds with diverse properties. For example, the work by Yi-Long Zhu et al. (2016) on the cascade halosulfonylation of 1,7-enynes illustrates the potential to synthesize densely functionalized isoquinoline derivatives through innovative chemical pathways (Yi-Long Zhu et al., 2016).

Physical Properties Analysis

The physical properties of isoquinoline sulfonamides, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. M. Rozwadowska et al. (2002) synthesized enantiomerically pure forms of a related compound, reporting on its melting point and optical rotation, which are essential parameters for the characterization of such molecules (M. Rozwadowska et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the application scope of isoquinoline sulfonamides. For instance, Jinbin Xu et al. (2005) explored the binding of methoxylated tetrahydroisoquinolinium derivatives to sigma-2 receptors, shedding light on the bioactive potential of these compounds (Jinbin Xu et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification Techniques

Synthesis of Isoquinoline Derivatives : Research on isoquinoline derivatives, closely related to the chemical structure , has focused on synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones to evaluate their antineoplastic activity. These compounds have shown promising activity against leukemia in mice, highlighting the potential of isoquinoline derivatives in cancer treatment research (Liu, Lin, Penketh, & Sartorelli, 1995).

Advanced Synthesis Techniques : Another study explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds through Pummerer-type cyclization. This method demonstrates the versatility and potential of using boron trifluoride diethyl etherate to enhance cyclization, offering insights into more efficient synthesis pathways for complex isoquinoline derivatives (Saitoh et al., 2001).

Applications in Medicinal Chemistry

Antitumor Activity : The synthesis of substituted isoquinoline derivatives has shown significant promise in antitumor research. Compounds derived from isoquinoline have demonstrated optimum antitumor activity in animal models, particularly against L1210 leukemia, suggesting the therapeutic potential of these compounds in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).

Carbonic Anhydrase Inhibitors : Related research on aromatic sulfonamide inhibitors of carbonic anhydrases indicates the importance of isoquinoline sulfonamides in developing new therapeutic agents. These compounds exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, showing potential for the treatment of conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Eigenschaften

IUPAC Name |

4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-18-17(20)16-8-13(10-25-16)26(21,22)19-5-4-11-6-14(23-2)15(24-3)7-12(11)9-19/h6-8,10H,4-5,9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLECTXJJTXUEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577654.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

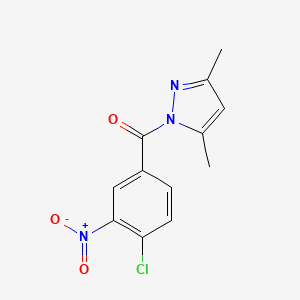

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)

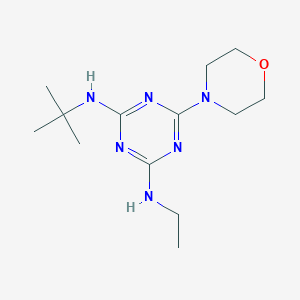

![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

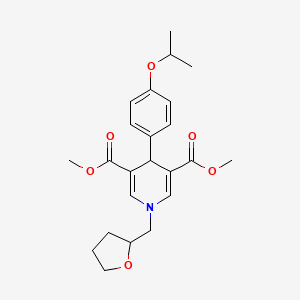

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)